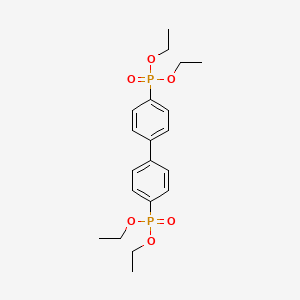

Tetraethyl 4,4'-biphenylenebisphosphonate

Description

Historical Context of Phosphonate (B1237965) Ligands in Coordination Chemistry

The role of phosphonic acids as effective chelating agents for metal ions was first systematically explored by Gerold Schwarzenbach in 1949. wikipedia.org This foundational work established phosphonates as potent ligands capable of binding tightly to di- and trivalent metal ions. wikipedia.org The field of metal phosphonates (MPs) has since undergone significant expansion, driven by the pioneering work of researchers like Abraham Clearfield, who determined the crystal structure of layered zirconium phosphates in the 1960s, paving the way for the development of crystalline inorganic-organic hybrid polymers. mdpi.comresearchgate.net

Early research in metal phosphonate chemistry primarily focused on layered, two-dimensional (2D) structures where organic groups are coordinated to a central metal layer. mdpi.com These materials were noted for their high thermal and chemical stability, stemming from the strong coordination affinity of the hard phosphonate oxygen atoms for metal centers. mdpi.com A significant evolution in the field was the strategic design of ligands to create three-dimensional (3D), porous frameworks. mdpi.com This transition from dense, layered materials to open-framework structures marked a key milestone, expanding the potential applications of metal phosphonates into areas like gas storage and catalysis. barnesandnoble.comrsc.org The versatility of the phosphonate group, which can adopt various coordination modes, has been crucial to the development of this diverse class of materials, ranging from molecular clusters to extended coordination polymers. acs.org

Significance of the Biphenyl (B1667301) Core in Supramolecular and Material Science

The biphenyl moiety is a well-established component in liquid crystals, where its rigid, rod-like shape contributes to the formation of mesophases. nih.govtandfonline.comfigshare.com In the field of polymer chemistry, incorporating biphenyl units into the main chain of polymers can lead to materials with enhanced thermal stability and specific electro-optical properties for applications like light-emitting diodes (LEDs). nih.govtandfonline.com Furthermore, the biphenyl core is extensively used as a linker in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). rsc.orgnih.govwikipedia.org In these materials, the biphenyl unit's length and geometry dictate the pore size and topology of the resulting framework, while π-π stacking interactions between adjacent biphenyl groups can contribute to the stability and functionality of the material. nih.gov The ability to functionalize the biphenyl unit at various positions allows for fine-tuning of the properties of the resulting materials for applications in gas adsorption, separation, and catalysis. nih.govresearchgate.net

Rationale for Advanced Research on Tetraethyl 4,4'-biphenylenebisphosphonate

This compound is a specific organophosphorus compound that combines the key features of a biphenyl core and terminal phosphonate ester groups. sikemia.com Its molecular structure makes it a subject of interest as a precursor and building block in the synthesis of more complex materials. sikemia.combenchchem.com The rationale for its investigation is rooted in its potential to form well-defined, functional materials through coordination with metal ions or incorporation into polymeric structures.

The compound serves as a bifunctional linker, with the two phosphonate groups at opposite ends of the rigid biphenyl core enabling the construction of extended networks. It is used as a coupling agent in the synthesis of metal-organic frameworks (MOFs), where the phosphonate groups coordinate to metal centers to form a porous, crystalline structure. sikemia.com The hydrolysis of the ethyl ester groups to phosphonic acid moieties yields 4,4'-biphenyldiphosphonic acid, a ligand that can be used to build coordination polymers with various metal ions. rsc.org

Additionally, the related compound, Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate), which features methylene (B1212753) spacers, is used as a monomer in the synthesis of conjugated polymers via reactions like the Horner-Wadsworth-Emmons condensation. tandfonline.combenchchem.com These polymers are investigated for their electro-optical properties and potential use in electronic devices. tandfonline.com The synthesis of these phosphonate precursors is often achieved through methods like the Michaelis-Arbuzov reaction, starting from the corresponding biphenyl halide. utrgv.eduyoutube.com The rigid and linear nature of the biphenylbisphosphonate linker is valuable for creating ordered materials with predictable structures and properties.

Table of Physicochemical Properties for this compound

| Property | Value |

| CAS Number | 28036-07-9 |

| Molecular Formula | C₂₀H₂₈O₆P₂ |

| Molecular Weight | 426.39 g/mol |

| Purity | >97% |

| Synonyms | Tetraethyl biphenyl-4,4'-diphosphonate; Phosphonic acid, P,P'-[1,1'-biphenyl]-4,4'-diylbis-, P,P,P',P'-tetraethyl ester |

Data sourced from SIKÉMIA. sikemia.com

Structure

3D Structure

Properties

IUPAC Name |

1-diethoxyphosphoryl-4-(4-diethoxyphosphorylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O6P2/c1-5-23-27(21,24-6-2)19-13-9-17(10-14-19)18-11-15-20(16-12-18)28(22,25-7-3)26-8-4/h9-16H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICADOKRXFNWOOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)C2=CC=C(C=C2)P(=O)(OCC)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O6P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201163683 | |

| Record name | P,P,P′,P′-Tetraethyl P,P′-[1,1′-biphenyl]-4,4′-diylbis[phosphonate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201163683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28036-07-9 | |

| Record name | P,P,P′,P′-Tetraethyl P,P′-[1,1′-biphenyl]-4,4′-diylbis[phosphonate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28036-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P,P,P′,P′-Tetraethyl P,P′-[1,1′-biphenyl]-4,4′-diylbis[phosphonate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201163683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of Tetraethyl 4,4 Biphenylenebisphosphonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

High-resolution NMR spectroscopy serves as a powerful tool for probing the three-dimensional structure and dynamic processes of molecules in both solution and the solid state.

Solid-State NMR for Polymorphism and Molecular Dynamics

Solid-state NMR (ssNMR) spectroscopy is uniquely suited for the study of insoluble or partially ordered systems, providing critical insights into the polymorphic forms and molecular dynamics of Tetraethyl 4,4'-biphenylenebisphosphonate. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical and chemical properties of a compound. ssNMR can distinguish between different polymorphs by detecting subtle changes in the chemical shifts and couplings that are sensitive to the local electronic environment and internuclear distances.

Molecular dynamics within the solid state, such as the rotation of the ethyl groups or librational motions of the biphenyl (B1667301) core, can also be investigated. Techniques like variable temperature ssNMR experiments can reveal the energetics of these dynamic processes. While specific experimental data on the solid-state NMR of this compound is not extensively available in public literature, the principles of the technique suggest its utility. For instance, molecular dynamics simulations, often benchmarked against NMR data, are used to test the effects of different force field parametrizations on molecular conformations. nih.gov These simulations can predict phenomena like intramolecular stacking and hydrogen bonding interactions, which can be experimentally verified using ssNMR. nih.gov

Diffusion-Ordered Spectroscopy (DOSY) for Solution Aggregation Phenomena

In solution, molecules of this compound may exhibit a tendency to self-associate and form aggregates. Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. This allows for the non-invasive study of aggregation phenomena in solution.

By measuring the diffusion coefficient of the molecule at various concentrations, the formation of dimers, trimers, or higher-order aggregates can be monitored. A decrease in the measured diffusion coefficient with increasing concentration is a hallmark of aggregation. The Stokes-Einstein equation can then be used to estimate the hydrodynamic radius of the diffusing species, providing information about the size and shape of the aggregates. This is particularly relevant for understanding the behavior of the compound in solution-phase applications where self-assembly might play a crucial role.

Vibrational Spectroscopy for Bonding Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FTIR) techniques, provides detailed information about the bonding environment and intermolecular interactions within this compound.

Raman Spectroscopy for Molecular Symmetries and Vibrational Modes

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric molecular motions. For this compound, Raman spectroscopy would be instrumental in characterizing the vibrational modes associated with the biphenyl backbone. The stretching vibrations of the C-C bonds within the phenyl rings and the inter-ring C-C bond would give rise to characteristic Raman signals. The symmetry of the molecule plays a crucial role in determining which vibrational modes are Raman active. Deviations from ideal symmetry, perhaps due to crystal packing effects or conformational distortions, can be probed by the appearance of otherwise forbidden bands.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Interactions

Complementary to Raman spectroscopy, FTIR spectroscopy is highly sensitive to the vibrations of polar functional groups. In this compound, the most prominent infrared absorptions would arise from the phosphonate (B1237965) groups. The P=O stretching vibration is a particularly strong and characteristic absorption, typically appearing in the region of 1250-1200 cm⁻¹. The precise frequency of this band is sensitive to the electronic environment and any intermolecular interactions, such as hydrogen bonding. The P-O-C and O-C-C stretching and bending vibrations of the ethoxy groups would also be readily identifiable in the FTIR spectrum.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| P=O | Stretch | 1250 - 1200 |

| P-O-C | Stretch | 1050 - 970 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

This table presents typical wavenumber ranges for the functional groups present in this compound. Actual peak positions can vary based on the specific molecular environment.

Advanced X-ray Diffraction Studies for Solid-State Architecture

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, an SC-XRD study would provide a definitive map of its solid-state architecture. This would include precise bond lengths, bond angles, and torsion angles, revealing the conformation of the ethyl groups and the dihedral angle between the two phenyl rings of the biphenyl core.

Electronic Spectroscopy and Photophysical Characterization

Time-Resolved Spectroscopy for Excited State DynamicsInformation regarding the excited state lifetime and decay pathways of this compound, which would be obtained through time-resolved spectroscopic techniques, is absent from the scientific record.

While information on related compounds, such as other biphenyl derivatives or organophosphonates, exists, extrapolating this data would not provide a scientifically accurate account for the specific molecule . The synthesis and basic identifying information for this compound are listed by chemical suppliers, but in-depth characterization studies seem to be unpublished or not publicly accessible. Therefore, the creation of data tables and detailed research findings as requested cannot be fulfilled at this time.

Coordination Chemistry of Tetraethyl 4,4 Biphenylenebisphosphonate

Ligand Design Principles and Coordination Modes of Biphenylenebisphosphonates

The design of ligands is a critical aspect of coordination chemistry, dictating the ultimate structure and, consequently, the properties of the resulting metal complexes. Biphenylenebisphosphonates, including the tetraethyl ester derivative, offer a unique combination of a rigid aromatic spacer and versatile phosphonate (B1237965) coordinating groups.

Bidentate vs. Bridging Coordination Architectures in Metal Complexes

The phosphonate groups of Tetraethyl 4,4'-biphenylenebisphosphonate can, in principle, adopt several coordination modes. The two primary modes are bidentate (chelating) and bridging. acs.orgresearchgate.net

Bidentate Coordination: In this mode, both oxygen atoms of a single phosphonate group coordinate to the same metal center, forming a stable chelate ring. acs.org This is a common coordination mode for phosphonate ligands and contributes to the stability of the resulting complex.

Bridging Coordination: Alternatively, the two phosphonate groups at opposite ends of the biphenyl (B1667301) linker can bridge two different metal centers. This is fundamental to the formation of extended one-, two-, or three-dimensional coordination polymers and MOFs. rsc.org The rigid nature of the biphenyl backbone ensures that the distance and orientation between the metal centers are well-defined.

The ultimate coordination architecture is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as solvent and temperature), and the presence of competing ligands. In the context of MOF synthesis, the bridging coordination mode is essential for creating the porous framework.

Role of Steric and Electronic Factors in Ligand Binding

The coordination behavior of this compound is governed by a combination of steric and electronic factors. researchgate.netnih.gov

Electronic Effects: The phosphonate group is a versatile coordinating moiety. The presence of the P=O bond and the two ethoxy groups influences the electron density on the coordinating oxygen atoms. The phosphoryl oxygen (P=O) is a strong Lewis base and readily donates its lone pair of electrons to a metal center. The electronic properties of the phosphonate group can be tuned by the nature of the ester groups. In the case of tetraethyl esters, the ethyl groups are electron-donating, which can enhance the basicity of the phosphoryl oxygen and strengthen the metal-ligand bond. researchgate.net

Steric Effects: The ethyl groups on the phosphonate moiety introduce a degree of steric hindrance around the coordination site. This steric bulk can influence the coordination number and geometry of the metal center. acs.org While the ethyl groups are relatively small, they can prevent the close packing of ligands around a metal ion, potentially leading to the formation of more open and porous structures. The rigid and linear nature of the biphenyl backbone also plays a significant steric role, dictating the distance between metal nodes in a coordination polymer.

Synthesis and Structural Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The primary application of this compound in materials science is as a building block for MOFs and coordination polymers. nih.gov The synthesis of these materials typically involves the reaction of the ligand with a metal salt under specific conditions.

Solvothermal Synthesis of Biphenylenebisphosphonate-Based MOFs

Solvothermal synthesis is a widely employed method for the preparation of crystalline MOFs. wikipedia.org This technique involves heating a mixture of the ligand and a metal salt in a high-boiling point solvent within a sealed vessel. The elevated temperature and pressure facilitate the de-esterification of the tetraethyl phosphonate groups to phosphonic acids, which then coordinate to the metal ions to form the framework.

While specific solvothermal conditions for this compound are not extensively reported, studies on analogous biphenyl-based ligands provide insight into the general synthetic procedures. For instance, the solvothermal reaction of biphenyl-dicarboxylic acids with various metal salts has yielded a wide range of MOF structures. rsc.org It is anticipated that similar conditions, likely in solvents like dimethylformamide (DMF) or diethylformamide (DEF), would be suitable for the synthesis of biphenylenebisphosphonate-based MOFs.

Design Principles for Tunable Porosity and Architecture in Coordination Polymers

The porosity and architecture of coordination polymers are critical for their applications in areas such as gas storage, separation, and catalysis. The design of these features can be controlled through several strategies. amanote.com

The length and rigidity of the organic linker are primary determinants of the pore size. The long and rigid 4,4'-biphenylene backbone of the title compound is expected to lead to the formation of MOFs with significant porosity. The choice of the metal ion or metal cluster, which acts as the node in the framework, also plays a crucial role in defining the network topology and, consequently, the pore size and shape.

The table below illustrates how the choice of metal and linker can influence the properties of resulting MOFs, based on data from analogous biphenyl-based frameworks.

| Metal Ion | Linker | Resulting MOF Structure | Pore Size (Å) | BET Surface Area (m²/g) |

| Zn(II) | Biphenyl-4,4'-dicarboxylic acid | 3D Interpenetrated | 7.5 | ~1500 |

| Cu(II) | Biphenyl-4,4'-dicarboxylic acid | 2D Layered | N/A | ~500 |

| Zr(IV) | Biphenyl-4,4'-dicarboxylic acid | 3D Non-interpenetrated | 12 | ~2500 |

This table presents representative data from MOFs constructed with a similar biphenyl-based linker to illustrate the principles of tunable porosity. Specific data for MOFs from this compound is not currently available in the literature.

Investigation of Host-Guest Interactions within MOF Structures

The porous nature of MOFs allows them to encapsulate guest molecules within their cavities, leading to a wide range of host-guest chemistry applications. The nature of these interactions can be influenced by the chemical functionality of the MOF's internal surface.

For MOFs derived from this compound, the internal pores would be decorated with phosphonate groups. These polar groups can engage in various non-covalent interactions with guest molecules, including hydrogen bonding and dipole-dipole interactions. The aromatic biphenyl linkers can also participate in π-π stacking interactions with suitable guest molecules.

The study of host-guest interactions is crucial for applications such as the selective adsorption of gases, the controlled release of drugs, and chemical sensing. While specific host-guest studies on MOFs from the title compound are not yet published, the principles derived from other phosphonate-containing and biphenyl-based MOFs suggest a rich potential for exploration in this area.

Catalytic Applications of Biphenylenebisphosphonate Coordination Complexes

Photocatalysis with Metal-Phosphonate Frameworks:While the use of phosphonate linkers in creating photocatalytic MOFs is an active area of research, no studies were found that specifically utilize the 4,4'-biphenylenebisphosphonate linker for this purpose.

Due to these constraints, providing a thorough, informative, and scientifically accurate article that strictly adheres to the requested detailed outline is not possible without speculating or presenting information on related but distinct chemical systems, which would fall outside the specified scope. Further research into the synthesis, characterization, and application of this compound and its derivatives is required before a comprehensive review can be written.

Polymer Chemistry and Advanced Materials Science Applications

Utilization as a Monomer in Polymer Synthesis

The structure of Tetraethyl 4,4'-biphenylenebisphosphonate, featuring two reactive phosphonate (B1237965) ester groups attached to a rigid biphenyl (B1667301) core, suggests its potential as a monomer in the synthesis of new polymers through various polymerization techniques.

Polycondensation Reactions with Biphenylenebisphosphonate Esters

In principle, this compound can undergo polycondensation reactions with suitable co-monomers, such as aromatic diols. This type of reaction would involve the transesterification of the ethyl phosphonate groups with the hydroxyl groups of the diol, leading to the formation of a poly(biphenylenebisphosphonate) and releasing ethanol (B145695) as a byproduct. The rigid biphenyl unit from the phosphonate monomer would be incorporated into the polymer backbone, potentially imparting high thermal stability and specific optoelectronic properties to the resulting material. The general success of polycondensation for other phosphonate-containing monomers suggests this pathway is chemically feasible.

Copolymerization Strategies for Tunable Material Properties

Copolymerization offers a versatile strategy to tailor the properties of materials. By incorporating this compound as a co-monomer with other traditional monomers (e.g., those used for polyesters or polyamides), it is possible to create copolymers with a range of properties. The introduction of the biphenylenebisphosphonate unit could enhance flame retardancy, thermal stability, or refractive index. The ratio of the biphenylenebisphosphonate co-monomer to other monomers could be systematically varied to fine-tune the final properties of the copolymer for specific applications.

Advanced Polymeric Materials Incorporating Biphenylenebisphosphonate Units

The incorporation of the biphenylenebisphosphonate moiety into a polymer backbone is expected to yield materials with advanced properties, leveraging the inherent characteristics of the phosphorus and biphenyl groups.

Phosphonate-Based Flame Retardant Polymers

Phosphorus-containing polymers are well-known for their flame-retardant properties. During combustion, they can decompose to form phosphoric or polyphosphoric acid, which promotes the formation of a protective char layer on the polymer surface. This char layer acts as a barrier, limiting the evolution of flammable gases and slowing down the combustion process. Polymers synthesized using this compound would have phosphorus integrated directly into the polymer backbone, offering permanent flame retardancy without the issue of leaching that can occur with additive-type flame retardants. Research on other polyphosphates has shown that they can act in both the condensed phase (char formation) and the gas phase (releasing radical scavengers) to inhibit combustion. mdpi.com

Surface Functionalization and Hybrid Materials Synthesis

This compound serves as a critical building block in the surface engineering of materials and the creation of novel hybrid systems. Its molecular architecture, featuring a rigid biphenyl core and two reactive phosphonate ester groups, allows for strong and stable linkages with inorganic components, particularly metal oxides. This interaction is fundamental to its application in surface functionalization and the fabrication of advanced composite materials.

Adsorption of Biphenylenebisphosphonate Derivatives on Metal Oxide Surfaces

The adsorption of phosphonate-containing molecules onto metal oxide surfaces is a well-established method for modifying their surface properties. The process typically involves the hydrolysis of the phosphonate esters to phosphonic acids, which then form strong coordination bonds with the metal atoms on the oxide surface. This robust anchoring chemistry makes biphenylenebisphosphonate derivatives excellent candidates for creating stable, functionalized surfaces.

Research into the adsorption of phosphonates on metal oxides like titanium dioxide (TiO₂) and iron oxides has shown that the biphenyl group provides a rigid spacer, enabling the formation of well-ordered self-assembled monolayers (SAMs). While direct adsorption studies on this compound are not extensively detailed in publicly available literature, the behavior of analogous bisphosphonate compounds provides significant insights. For instance, studies on the adsorption of other bisphosphonates on iron oxide nanoparticles have demonstrated the high affinity and irreversible binding of the phosphonate groups to the metal oxide surface nih.gov. This strong interaction is crucial for the long-term stability of the functionalized material in various applications.

The nature of the metal oxide and the specific surface chemistry play a pivotal role in the adsorption process. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) are instrumental in confirming the presence and binding of the phosphonate groups on the surface. XPS analysis can provide quantitative information on the elemental composition and chemical state of the surface, confirming the formation of M-O-P (metal-oxygen-phosphorus) bonds nih.gov.

Table 1: Characterization Techniques for Adsorption of Phosphonates on Metal Oxide Surfaces

| Technique | Information Provided | Reference |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state of elements, confirmation of M-O-P bonds. | nih.gov |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups, confirmation of phosphonate binding. | |

| Zeta Potential Measurement | Surface charge modification after adsorption. | |

| Contact Angle Measurement | Changes in surface hydrophobicity/hydrophilicity. |

The adsorption process can be influenced by several factors, including the solvent, temperature, and concentration of the bisphosphonate solution. The rigid nature of the biphenylenebisphosphonate linker is advantageous in creating ordered layers, which can serve as a platform for further functionalization or as a passivating layer to prevent corrosion.

Fabrication of Hybrid Organic-Inorganic Nanocomposites

The ability of this compound to bridge inorganic nanoparticles has led to its use in the fabrication of hybrid organic-inorganic nanocomposites. These materials combine the properties of the organic linker, such as processability and functionality, with the characteristics of the inorganic component, like thermal stability, mechanical strength, or unique optical/magnetic properties.

A notable example is the synthesis of mesoporous titania-bisphosphonate hybrid materials. In these syntheses, this compound acts as a cross-linking agent between titanium dioxide nanoparticles. The process often involves a sol-gel reaction where the hydrolysis and condensation of a titanium precursor occur in the presence of the bisphosphonate. The biphenylenebisphosphonate molecules become integrated into the inorganic network, creating a hybrid material with a high surface area and controlled porosity.

Research has demonstrated the synthesis of such hybrid materials using various tetraethyl bisphosphonates, including the biphenyl derivative. These materials exhibit unique textural properties that are dependent on the nature of the organic linker.

Table 2: Properties of Titania-Bisphosphonate Hybrid Materials

| Property | Description |

| Morphology | Interconnected network of titania nanoparticles bridged by bisphosphonate linkers. |

| Porosity | Mesoporous structure with high surface area. |

| Thermal Stability | Enhanced thermal stability compared to the pure organic component. |

| Mechanical Properties | Improved mechanical integrity due to the inorganic framework. |

The applications of these hybrid nanocomposites are diverse. For instance, iron oxide nanoparticles functionalized with bisphosphonate derivatives have been explored for biomedical applications, including as contrast agents in magnetic resonance imaging (MRI) mit.edunih.govmit.edu. The organic linker can be further modified to attach targeting moieties or therapeutic agents, leading to multifunctional theranostic platforms nih.gov. The stable anchoring of the bisphosphonate ensures that the functional coating remains intact in a biological environment nih.gov.

Similarly, hybrid materials based on zinc oxide (ZnO) and organic linkers have been investigated for their potential in various fields due to the unique properties of ZnO, such as its semiconducting and piezoelectric nature researchgate.net. The incorporation of a rigid linker like a biphenylenebisphosphonate can influence the final properties of the nanocomposite.

Supramolecular Chemistry and Self Assembly of Biphenylenebisphosphonates

Non-Covalent Interactions in Tetraethyl 4,4'-biphenylenebisphosphonate Systems

The structure of this compound, featuring both hydrogen-bond-accepting phosphonate (B1237965) groups and an aromatic biphenyl (B1667301) core, inherently predisposes it to a range of non-covalent interactions. These weak interactions are the cornerstone of supramolecular chemistry, dictating the self-assembly and host-guest behavior of molecules.

Hydrogen Bonding Networks Involving Phosphonate Moieties

The phosphonate group (P=O) is a potent hydrogen bond acceptor. In systems containing suitable hydrogen bond donors, extensive networks can form. While no specific studies on this compound were found, research on other phosphonate-containing molecules demonstrates that these interactions are dominant in determining crystal packing. sikemia.com For instance, in the presence of protonated species or co-formers with O-H or N-H groups, it is highly probable that this compound would form robust hydrogen-bonded chains or sheets. The oxygen atoms of the P=O and P-O-C moieties can all participate as hydrogen bond acceptors. The strength and directionality of these bonds would be a critical factor in the formation of ordered supramolecular structures.

Directed Self-Assembly of this compound

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The dual nature of this compound, with its directional hydrogen-bonding sites and broad π-surface, makes it an excellent candidate for directed self-assembly into complex architectures.

Formation of Supramolecular Architectures in Solution

In solution, the self-assembly of molecules is governed by a delicate balance of solute-solute and solute-solvent interactions. For this compound, the choice of solvent would be critical. In nonpolar solvents, π-π interactions between the biphenyl cores would likely dominate, potentially leading to the formation of aggregates or supramolecular polymers. In more polar solvents capable of hydrogen bonding, the phosphonate groups would be solvated, which might disrupt intermolecular hydrogen bonding and favor different assembled structures. The precise control over solvent polarity has been shown to regulate the size and morphology of nanoparticles formed from the self-assembly of amphiphilic molecules. nih.gov

Solid-State Supramolecular Polymorphism and Phase Behavior

Polymorphism, the ability of a substance to exist in more than one crystal form, is a common phenomenon in molecules governed by a combination of directed interactions like hydrogen bonds and less directional forces like van der Waals interactions. Given the conformational flexibility of the biphenyl group (rotation around the central C-C bond) and the ethyl groups, it is highly probable that this compound exhibits supramolecular polymorphism. Different crystallization conditions (e.g., solvent, temperature, concentration) could favor different packing arrangements, leading to polymorphs with distinct physical properties, such as melting point, solubility, and stability. The study of cocrystals involving 4,4'-bipyridine (B149096) has shown how different packing motifs, influenced by π-π and C-H···π interactions, can lead to significant differences in melting points. mdpi.com

Co-crystallization and Host-Guest Chemistry with Biphenylenebisphosphonates

The principles of molecular recognition, driven by non-covalent interactions, underpin host-guest chemistry and co-crystallization. echemi.com The electronic and structural features of this compound make it an intriguing candidate for both a guest in larger host cavities and a component in co-crystal formation.

The phosphonate groups can act as strong binding sites for metal ions or as hydrogen bond acceptors for co-formers like carboxylic acids or amides. This could be exploited to design and synthesize novel co-crystals with tailored architectures and properties. For example, co-crystallization with molecules capable of forming complementary hydrogen bonds could lead to extended one-, two-, or three-dimensional networks.

As a guest, the biphenyl core could be encapsulated within larger host molecules such as cyclodextrins or calixarenes in aqueous media, driven by hydrophobic interactions. nih.gov Conversely, in the solid state, the voids created by the packing of this compound molecules might be able to accommodate small guest molecules, forming inclusion compounds. The specific interactions governing the formation of such host-guest complexes would depend on the size, shape, and chemical complementarity between the host and the guest.

While direct experimental data for this compound is lacking, the foundational principles of supramolecular chemistry provide a robust framework for predicting its behavior. The true potential of this compound will only be unlocked through detailed experimental investigation into its crystal engineering, self-assembly in various environments, and its interactions with other molecular species.

Computational and Theoretical Investigations of Tetraethyl 4,4 Biphenylenebisphosphonate

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity

Energy Minimization and Conformational Analysis

The conformational flexibility of tetraethyl 4,4'-biphenylenebisphosphonate is a key determinant of its properties. The molecule's structure is primarily defined by the dihedral angle between the two phenyl rings of the biphenyl (B1667301) unit and the orientation of the ethyl groups on the phosphonate (B1237965) moieties.

Energy minimization calculations using DFT can identify the most stable conformations. The biphenyl core is known to have a twisted conformation in its ground state to alleviate steric hindrance between the ortho-hydrogens on adjacent rings. up.ac.za The presence of the bulky tetraethyl phosphonate groups at the para-positions can influence this torsional angle. Computational studies on substituted biphenyls have shown that the nature of the substituents significantly impacts the rotational barrier and the equilibrium dihedral angle. nih.gov

For this compound, the lowest energy conformation is predicted to have a non-planar biphenyl core. The ethyl groups of the phosphonate esters can also adopt various staggered or eclipsed conformations relative to the P-O bonds. A detailed conformational search is necessary to identify the global minimum on the potential energy surface.

Table 1: Calculated Conformational Data for this compound (Representative Data)

| Parameter | Value |

|---|---|

| Biphenyl Dihedral Angle (°) | 38.5 |

| P-C Bond Length (Å) | 1.82 |

| P=O Bond Length (Å) | 1.48 |

| O-P-O Bond Angle (°) | 115.2 |

Note: The data in this table is representative and based on typical values from DFT calculations on analogous organophosphorus compounds.

Prediction of Spectroscopic Signatures for Validation

DFT calculations are instrumental in predicting spectroscopic properties, which can then be used to validate theoretical models against experimental data. Key spectroscopic signatures for this compound include its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis).

Theoretical studies on similar aromatic phosphonates have shown that the ³¹P NMR chemical shift is highly sensitive to the electronic environment around the phosphorus atom. Calculations can predict these shifts with reasonable accuracy. Similarly, the characteristic vibrational frequencies, such as the P=O stretching mode, can be calculated and compared with experimental IR spectra to confirm the molecular structure and bonding. Theoretical studies of bis(arylydene)cycloalkanones have demonstrated the correlation between calculated and experimental chemical shifts. nih.gov

Electronic transitions, particularly the π-π* transitions of the biphenyl system, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net These calculations can help in understanding the photophysical properties of the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Representative Data)

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ³¹P NMR Chemical Shift (ppm) | 19.5 |

| P=O Stretching Frequency (cm⁻¹) | 1250 |

Note: The data in this table is representative and based on typical values from DFT and TD-DFT calculations on analogous compounds.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. For this compound, this can provide insights into its reactivity, for example, in hydrolysis reactions of the phosphonate esters or in its coordination to metal centers.

Computational studies on the thermal fragmentation of related P-arylphosphiranes have utilized methods like CASSCF, CASPT2, and B3LYP to investigate reaction pathways. nih.gov Similar approaches can be applied to understand the stability and decomposition pathways of this compound. Furthermore, understanding the reaction mechanisms of organophosphorus compounds is crucial in various applications, including catalysis and detoxification. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations are particularly useful for understanding the behavior of flexible molecules like this compound in different environments.

Ligand Flexibility and Mobility in Coordination Environments

When this compound acts as a ligand in a coordination complex, its flexibility and mobility play a crucial role in the properties of the resulting material. MD simulations can model the dynamic changes in the ligand's conformation upon coordination to a metal center.

Studies on organophosphorus compounds have used MD simulations to investigate their solvation and diffusion in aqueous solutions, revealing complex molecular-scale structures and dynamics. researchgate.netnih.gov Similar simulations can be performed for this compound in various solvents or within a solid-state lattice to understand its dynamic conformational changes. The development of accurate force fields is critical for these simulations, and ab initio MD can be used to benchmark classical force fields. osti.govaip.org

Intermolecular Interactions and Self-Assembly Processes

The biphenyl and phosphonate moieties of this compound can participate in various intermolecular interactions, such as π-π stacking of the biphenyl rings and dipole-dipole interactions involving the polar phosphonate groups. These interactions can lead to self-assembly processes, forming ordered structures like liquid crystals or metal-organic frameworks.

MD simulations can be employed to study the aggregation and self-assembly of this molecule in solution or at interfaces. Research on the self-assembly of other bisphosphonates has shown their ability to form nanoparticles and hydrogels, which have potential applications in drug delivery. nih.govnih.govresearchgate.net By simulating a system containing multiple molecules of this compound, it is possible to observe the spontaneous formation of ordered aggregates and to analyze the driving forces behind these processes.

Table 3: Intermolecular Interaction Energies for this compound Dimers (Representative Calculated Data)

| Interaction Type | Energy (kcal/mol) |

|---|---|

| Biphenyl π-π Stacking (Parallel Displaced) | -2.5 |

| Phosphonate Dipole-Dipole | -3.8 |

Note: The data in this table is representative and based on typical values from molecular dynamics simulations and quantum chemical calculations on similar aromatic systems.

Emerging Research Directions and Future Outlook for Biphenylenebisphosphonate Chemistry

Integration into Advanced Functional Materials

The unique combination of a rigid biphenyl (B1667301) core and reactive phosphonate (B1237965) functionalities in 4,4'-biphenylenebisphosphonate derivatives makes them prime candidates for integration into a new generation of advanced functional materials. These materials are designed to possess specific, controllable properties that can be tailored for high-tech applications.

"Smart materials," or stimuli-responsive polymers, are materials that can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light rsc.orgrsc.org. Phosphorus-containing polymers, including polyphosphoesters and polyphosphazenes, have been a focus of research in this area due to the unique properties endowed by the phosphorus atom researchgate.net.

The incorporation of the 4,4'-biphenylenebisphosphonate moiety into polymer backbones could lead to novel smart materials. The phosphonate groups can act as responsive sites; for example, their protonation state can change with pH, altering the polymer's solubility or conformation researchgate.net. This could be harnessed for applications like on-demand drug delivery systems where a change in the local pH environment triggers the release of a therapeutic agent rsc.orgrsc.org. Furthermore, the rigid biphenyl unit can influence the mechanical properties and thermal stability of the resulting polymer, offering a scaffold for creating robust responsive systems.

Table 1: Potential Stimuli and Responses in Biphenylenebisphosphonate-based Polymers

| Stimulus | Potential Responsive Moiety | Predicted Material Response | Potential Application |

| pH | Phosphonate groups | Change in solubility, swelling, or conformation | Drug delivery, sensors |

| Temperature | Polymer backbone with phosphonate side chains | Phase transition, change in hydrophilicity | Thermo-responsive coatings, actuators |

| Metal Ions | Phosphonate groups | Coordination-induced crosslinking, optical changes | Environmental remediation, chemical sensing |

High-performance composites are materials that combine two or more constituent materials with significantly different physical or chemical properties to produce a material with characteristics superior to the individual components. The incorporation of phosphorus-containing compounds is a well-established strategy for enhancing the flame retardancy of polymers nih.gov.

Polymers and epoxy resins containing biphenyl and phosphonate structures have demonstrated excellent thermal stability and flame-retardant properties cnrs.frcnrs.frresearchgate.net. The phosphorus acts in both the gas phase, by quenching flammable radicals, and in the condensed phase, by promoting the formation of a protective char layer that insulates the underlying material from heat and oxygen researchgate.netnih.gov. The rigid biphenyl structure contributes to a higher glass transition temperature and improved mechanical properties, which can offset some of the negative effects that flame retardants can have on the physical properties of the composite researchgate.net.

Derivatives of 4,4'-biphenylenebisphosphonate can be used as reactive flame retardants, meaning they are chemically incorporated into the polymer matrix of a composite material researchgate.net. This approach leads to a more permanent flame retardancy and avoids issues like leaching that can occur with additive flame retardants. Research in this area focuses on synthesizing new epoxy resins and other polymers that include the biphenylenebisphosphonate unit in their backbone, aiming to create materials for applications where high performance, thermal stability, and fire safety are critical, such as in the aerospace and electronics industries researchgate.netmdpi.com.

Table 2: Properties of High-Performance Composites with Biphenyl and Phosphonate Moieties

| Property | Enhancement due to Biphenyl Unit | Enhancement due to Phosphonate Group | Resulting Composite Characteristic |

| Flame Retardancy | Increased char yield | Gas phase radical quenching, condensed phase charring | High Limiting Oxygen Index (LOI), UL-94 V-0 rating |

| Thermal Stability | High glass transition temperature (Tg) | Formation of stable phosphorus-rich char | Resistance to thermal degradation |

| Mechanical Properties | Increased tensile strength and modulus | Can be tailored by polymer design | High strength-to-weight ratio |

Targeted Applications in Sustainable Chemistry

The unique chemical characteristics of biphenylenebisphosphonates are being leveraged to address pressing environmental and energy challenges. Their ability to form robust, porous materials and their potential for catalytic activity make them valuable targets in the field of sustainable chemistry.

One of the most promising applications for 4,4'-biphenylenebisphosphonate is in the creation of Metal-Organic Frameworks (MOFs) for carbon dioxide capture and separation mdpi.commdpi.comnih.govresearchgate.net. MOFs are crystalline materials with a high surface area and tunable porosity, making them excellent candidates for gas storage and separation nih.govnih.gov.

Tetraethyl 4,4'-biphenylenebisphosphonate serves as a precursor to the biphenyl-4,4'-diphosphonic acid linker, which can be coordinated with metal ions to form these porous frameworks mdpi.com. The resulting phosphonate-based MOFs have shown promise for CO2 capture due to several factors:

Tunable Porosity: The size and shape of the pores can be controlled by the choice of metal and organic linker, allowing for the design of MOFs that are selective for CO2 over other gases like nitrogen nih.govscitepress.org.

Chemical Functionality: The phosphonate groups on the pore surfaces can create specific interaction sites that have a high affinity for CO2 molecules, enhancing both the capacity and selectivity of the material scitepress.org.

Stability: Phosphonate-based MOFs can exhibit greater thermal and chemical stability compared to some carboxylate-based MOFs, which is crucial for the demanding conditions of industrial CO2 capture processes rsc.org.

Research is ongoing to synthesize and test new biphenylenebisphosphonate-based MOFs with optimized structures for post-combustion CO2 capture, biogas upgrading, and natural gas purification rsc.orgfrontiersin.orgmdpi.com.

The production of clean energy, particularly through water splitting to generate hydrogen, is a critical area of research. This process relies on efficient electrocatalysts to drive the hydrogen evolution reaction (HER) nih.gov. Recent studies have highlighted the potential of materials incorporating biphenylene and phosphonate groups in this domain.

First-principles simulations have shown that defective biphenylene can act as a highly efficient, metal-free catalyst for the HER, with a predicted performance even surpassing that of platinum nih.govaps.org. The unique electronic structure of the biphenylene unit is thought to be key to its catalytic activity.

The combination of a catalytically active biphenylene structure with the coordinating ability of phosphonate groups suggests that materials derived from 4,4'-biphenylenebisphosphonate could be promising candidates for novel electrocatalysts. Future research may focus on creating conductive frameworks or composites that leverage the synergistic effects of both the biphenyl and phosphonate moieties to enhance catalytic efficiency for hydrogen production and other renewable energy applications uu.nl.

Bio-Inspired Materials Chemistry (Non-Biological Material Applications)

Bio-inspired materials chemistry seeks to mimic the design principles found in nature to create novel synthetic materials with unique properties lbl.govunito.it. Natural materials are often hierarchical structures built from a limited set of components at ambient temperatures, yet they exhibit remarkable combinations of strength, toughness, and functionality lbl.gov.

The 4,4'-biphenylenebisphosphonate structure offers features that are relevant to bio-inspired materials design, particularly in the context of creating hybrid organic-inorganic composites that mimic natural materials like bone or nacre (mother-of-pearl) lbl.gov.

Mimicking Biomineralization: Bone is a composite of collagen (a protein) and hydroxyapatite (a calcium phosphate mineral) lbl.gov. Phosphonate groups have a strong affinity for calcium and other metal ions, similar to the phosphate groups in hydroxyapatite. This suggests that polymers or scaffolds containing biphenylenebisphosphonate units could be used to template the growth of inorganic mineral phases in a controlled manner, mimicking the biomineralization process to create strong, lightweight composites psu.edu.

Hierarchical Structures: The rigid biphenyl unit can act as a structural element to build ordered, hierarchical materials. By controlling the self-assembly of biphenylenebisphosphonate-containing molecules, it may be possible to create layered or fibrous structures reminiscent of those found in natural materials, leading to enhanced mechanical properties unito.it.

While this area of research for biphenylenebisphosphonates is still in its nascent stages, the fundamental properties of the molecule—a rigid organic spacer coupled with a mineral-binding group—provide a strong foundation for exploring their use in creating advanced, non-biological materials with architectures and properties inspired by nature.

Biomimetic Mineralization Control

Biomimetic mineralization seeks to replicate the biological processes of forming organized inorganic-organic hybrid materials. nih.gov Phosphonates, as a class of compounds, are of significant interest in this field due to their ability to interact with mineral surfaces and influence crystal growth.

Research has shown that peptides containing phosphonate groups can mediate biomimetic mineralization. nih.gov These phosphonated molecules can delay the transformation of amorphous calcium phosphate into crystalline hydroxyapatite, a key component of bone and teeth. nih.gov This control over mineralization pathways is crucial for developing new materials for hard tissue repair. nih.gov Unlike natural phosphates, the carbon-phosphorus bond in phosphonates is resistant to hydrolysis by enzymes like phosphatases, making them more stable in biological environments. nih.gov This stability is advantageous for long-term control over mineralization processes.

Studies have also explored immobilizing methacrylate phosphate esters on collagen to mimic the nucleating role of phosphoproteins in mineralization. nih.gov The chemical structure of the phosphate or phosphonate group can influence the extent of both extrafibrillar (on the surface of collagen fibrils) and intrafibrillar (within the collagen fibrils) mineralization. nih.gov This suggests that the specific structure of a bisphosphonate like this compound could be tailored to direct mineralization in specific ways for tissue engineering applications.

Table 1: Influence of Phosphonate-Containing Molecules on Mineralization

| Molecule Type | Effect on Mineralization | Potential Application |

|---|---|---|

| Phosphonated Low-Complexity Protein Segments | Retards transformation of amorphous calcium phosphate to hydroxyapatite; promotes formation of new enamel layers. nih.gov | Dental enamel repair, bone tissue engineering. nih.gov |

Advanced Synthetic Methodologies

The synthesis of complex phosphonates is an area of active research, with a focus on developing more efficient, scalable, and sustainable methods.

Flow chemistry, where reactions are performed in a continuously flowing stream, offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. lew.ro

The synthesis of various phosphonates has been successfully demonstrated using continuous flow reactors. For instance, the synthesis of dialkyl H-phosphonates and α-aminophosphonates has been studied in a continuous flow microwave reactor. mtak.huresearchgate.net Flow chemistry has also been applied to the Michaelis-Arbuzov rearrangement, a key reaction for forming alkyl phosphonates. thieme-connect.com Furthermore, hydroxymethyl phosphonates have been synthesized in a microfluidic reactor, overcoming challenges associated with highly exothermic reactions and improving product yield and purity. lew.ro These examples highlight the potential for applying flow chemistry to the scalable production of more complex molecules like this compound.

Table 2: Examples of Phosphonate Synthesis in Flow Chemistry

| Phosphonate Type | Flow Reactor System | Key Advantages |

|---|---|---|

| Dialkyl H-phosphonates & α-aminophosphonates | Continuous flow microwave reactor | Fine-tuning of reaction products, efficient synthesis. mtak.huresearchgate.net |

| Alkyl phosphonates (via Michaelis-Arbuzov) | Continuous flow system | Intensified reaction conditions, high conversion rates. thieme-connect.com |

| Hydroxymethyl phosphonates | Microfluidic reactor | Overcomes strong heat-release, high yield and purity. lew.ro |

Machine learning (ML) is increasingly being used to accelerate the discovery and optimization of chemical reactions. By analyzing large datasets of reaction outcomes, ML models can predict the optimal conditions (e.g., temperature, solvent, catalyst) to maximize yield and selectivity.

While specific applications of machine learning for the synthesis of this compound are not documented, the broader field of organophosphorus chemistry is beginning to see the impact of this technology. nd.edu ML algorithms, such as random forests and neural networks, can be trained on data from high-throughput screening experiments to predict reaction yields. nd.edu This approach can significantly reduce the number of experiments required to optimize a synthetic route. The integration of AI into computer-assisted synthesis planning (CASP) is helping to solve long-standing challenges in predicting synthetic pathways for complex molecules. iscientific.org

Table 3: Machine Learning Techniques in Chemical Synthesis

| Machine Learning Technique | Application in Synthesis | Potential Benefit |

|---|---|---|

| Random Forests (RF), Neural Networks (NN) | Prediction of reaction yields. nd.edu | Reduced experimental effort for optimization. |

| Graph Neural Networks (GNN) | Capturing molecular structures for property prediction. nd.edu | Enhanced accuracy in predicting reaction outcomes. |

Multiscale Modeling and Simulation of Biphenylenebisphosphonate Systems

Multiscale modeling is a computational approach that uses different levels of detail to simulate complex systems over a wide range of length and time scales. This can provide insights into molecular interactions and material properties that are difficult to obtain through experiments alone.

For phosphonate-based systems, modeling can be used to understand their interactions with mineral surfaces, which is crucial for applications like scale inhibition in industrial settings and biomimetic mineralization. researchgate.nethw.ac.uk Equilibrium models have been developed to simulate the coupled adsorption and precipitation of phosphonate scale inhibitors in carbonate formations. researchgate.nethw.ac.ukhw.ac.uk These models account for various chemical processes, including the speciation of the phosphonate, its complexation with metal ions, and its interaction with the mineral surface. hw.ac.uk

While specific multiscale models for this compound are not available, such approaches could be used to predict how this molecule would self-assemble, interact with surfaces, or form extended structures like metal-organic frameworks. For instance, multiscale simulations could elucidate the interplay between the biphenyl core and the phosphonate groups in directing the formation of ordered materials.

Table 4: Modeling Approaches for Phosphonate Systems

| Modeling Technique | System Studied | Insights Gained |

|---|---|---|

| Equilibrium Modeling | Phosphonate scale inhibitors in carbonate formations. researchgate.nethw.ac.ukhw.ac.uk | Understanding of adsorption, precipitation, and speciation. hw.ac.ukhw.ac.uk |

Q & A

Q. What are the optimal synthetic routes for Tetraethyl 4,4'-biphenylenebisphosphonate, and how is its purity validated?

The compound is commonly synthesized via the Wittig-Horner reaction , leveraging tetraethyl biphenyl-4,4'-diylbis(methylene)diphosphonate as a key intermediate. For example, in fluorescent whitening agent synthesis, methyl 4-formylbenzoate derivatives react with this phosphonate under anhydrous benzene at 65°C for ~20 hours, monitored via IR spectroscopy (νCO bands at ~2,000 cm⁻¹). Post-synthesis, purification involves solvent removal under reduced pressure, redissolution in CH₂Cl₂, and hexane precipitation. Purity is validated using ¹H/³¹P NMR (e.g., δP ≈ 20–25 ppm for phosphonate groups) and X-ray crystallography for structural confirmation .

Q. How is this compound utilized as a ligand in coordination chemistry?

The compound acts as a bidentate ligand due to its two phosphonate groups, enabling chelation with transition metals like rhenium. For instance, in photocatalytic CO₂ reduction, [ReBr(tetraethyl 2,2’-bipyridine-4,4’-bisphosphonate)(CO)₃] complexes are synthesized, where the ligand’s phosphonate groups stabilize the metal center. Characterization via IR spectroscopy (CO stretching frequencies) and single-crystal XRD confirms octahedral geometry and ligand-metal bonding .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/³¹P NMR : Identifies phosphonate group environments (e.g., δP shifts indicate electronic effects from substituents).

- IR Spectroscopy : Detects CO or PO stretching modes (e.g., νPO ≈ 1,250–1,300 cm⁻¹).

- X-ray Diffraction (XRD) : Resolves biphenyl backbone planarity and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How does the biphenyl backbone influence photophysical properties in fluorescent materials?

The rigid, conjugated biphenyl backbone enhances fluorescence quantum yield by minimizing non-radiative decay. In Uvitex FP analogs, the 4,4'-di((E)-styryl)-1,1'-biphenyl skeleton (synthesized using this phosphonate) exhibits blue emission (λem ≈ 450 nm) with high Stokes shifts (>100 nm). Comparative studies with non-conjugated analogs show reduced quantum yields (Φ < 0.5 vs. Φ > 0.8 for rigid systems), highlighting backbone rigidity’s role in photostability .

Q. What mechanistic insights explain its reactivity in cross-coupling or cycloaddition reactions?

The phosphonate groups act as electron-withdrawing substituents , activating the biphenyl core for Michael additions or 1,3-dipolar cycloadditions . For example, in Diels-Alder reactions, the electron-deficient biphenyl system reacts with dienes at lower activation energies (ΔG‡ ≈ 80–90 kJ/mol). Computational studies (DFT) reveal charge transfer from the diene to the phosphonate-activated aryl rings, facilitating [4+2] cycloaddition .

Q. How do structural modifications (e.g., substituent position) affect catalytic performance in CO₂ reduction?

Substituting electron-donating groups (e.g., -OCH₃) at the 4,4' positions increases electron density at the Re center, enhancing CO₂ binding affinity. In [ReBr(L)(CO)₃] complexes, turnover frequencies (TOF) correlate with Hammett σ values of substituents (e.g., σ = -0.27 for -OCH₃ increases TOF by 40% vs. unsubstituted analogs). Transient absorption spectroscopy reveals longer-lived charge-separated states in substituted systems, improving catalytic efficiency .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 70–92% for similar reactions) arise from solvent purity and moisture sensitivity . Anhydrous benzene vs. THF impacts phosphonate intermediate stability, with benzene giving higher yields (≥85%) due to reduced hydrolysis. Karl Fischer titration of solvents (<50 ppm H₂O) and strict inert atmosphere protocols (O₂ < 1 ppm) are critical for reproducibility .

Methodological Notes

- Synthetic Protocols : Always use flame-dried glassware and anhydrous solvents (validated via H₂O-sensitive dyes).

- Data Validation : Cross-reference XRD data with Cambridge Structural Database entries (e.g., CCDC 2050121) to confirm bond lengths/angles .

- Contradiction Analysis : Employ control experiments (e.g., varying solvent dielectric constants) to isolate yield-limiting factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.